molecular formula C18H15N3O3S B10880115 2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide

2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide

Cat. No.: B10880115
M. Wt: 353.4 g/mol
InChI Key: JYVALTAMHSZGRR-UHFFFAOYSA-N
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Description

2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide is a complex organic compound that features a pyrimidine ring substituted with hydroxyl groups at positions 4 and 6, a sulfanyl group at position 2, and an acetamide moiety bonded to two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide typically involves multiple steps. One common method starts with the preparation of 4,6-dihydroxypyrimidine, which can be synthesized by reacting malonic acid ester with formamide and an alkali metal alkoxide . The resulting 4,6-dihydroxypyrimidine is then subjected to further reactions to introduce the sulfanyl group and the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the pyrimidine ring can be oxidized to form ketones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide moiety to an amine.

    Substitution: The sulfanyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while substitution of the sulfanyl group can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Its structural features suggest potential therapeutic applications, such as anticancer or antiviral agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of its targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]acetate: This compound shares the pyrimidine and sulfanyl moieties but lacks the diphenylacetamide group.

    2-amino-4,6-dihydroxypyrimidine: Similar in structure but with an amino group instead of the sulfanyl group.

    4,6-dihydroxypyrimidine: The core structure without any additional substituents.

Uniqueness

2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both hydroxyl and sulfanyl groups on the pyrimidine ring, along with the diphenylacetamide moiety, distinguishes it from other similar compounds and provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide

InChI

InChI=1S/C18H15N3O3S/c22-15-11-16(23)20-18(19-15)25-12-17(24)21(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H,12H2,(H2,19,20,22,23)

InChI Key

JYVALTAMHSZGRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NC(=CC(=O)N3)O

Origin of Product

United States

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